

Application Notes and Protocols for ChIP-seq

Analysis of EPZ0025654-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	EPZ0025654				
Cat. No.:	B607354	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPZ0025654, also known as Pinometostat (EPZ-5676), is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). In specific cancers, such as MLL-rearranged (MLLr) leukemias, chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine 79 (H3K79), a mark associated with active transcription, driving the expression of leukemogenic genes like HOXA9 and MEIS1.

EPZ0025654 competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, leading to a global reduction in H3K79 methylation and subsequent downregulation of target gene expression, thereby inhibiting cancer cell proliferation.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide effects of **EPZ0025654** on H3K79 methylation. This document provides detailed protocols for performing ChIP-seq analysis on cells treated with **EPZ0025654**, along with data presentation and visualization to facilitate the interpretation of results.

Signaling Pathway of DOT1L in MLL-Rearranged Leukemia and Inhibition by EPZ0025654



Methodological & Application

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In MLL-rearranged leukemia, the MLL gene is fused to one of over 70 different partner genes, creating an MLL-fusion protein. This fusion protein retains the ability to bind to specific DNA sequences but loses its intrinsic histone methyltransferase activity. Instead, it aberrantly recruits DOT1L, the sole H3K79 methyltransferase. This leads to localized hypermethylation of H3K79 at MLL target genes, promoting their transcription and driving leukemogenesis. **EPZ0025654** acts by inhibiting the catalytic activity of DOT1L, thereby preventing H3K79 methylation and suppressing the oncogenic gene expression program.



MLL-Rearranged Leukemia Cell MLL-Fusion Protein MLL-Fusion Protein MLL-Fusion Protein MEDITIE MILL-Fusion Protein MILL-Fusion Protein Fecruits Inhibits Target Gene (e.g., HOXA9, MEIS1)

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Caption: Mechanism of EPZ0025654 Action in MLL-Rearranged Leukemia.

drives

Leukemogenesis

Experimental Protocols



Part 1: Cell Culture and EPZ0025654 Treatment

This protocol is optimized for suspension leukemia cell lines such as MOLM-13 (MLL-AF9) and RS4;11 (MLL-AF4).

Materials:

- Leukemia cell line (e.g., MOLM-13, RS4;11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- EPZ0025654 (Pinometostat)
- DMSO (vehicle control)
- Cell counting solution (e.g., Trypan Blue)
- Hemocytometer or automated cell counter

Procedure:

- Culture cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
- Prepare a stock solution of EPZ0025654 in DMSO (e.g., 10 mM).
- Seed cells at a density of 5 x 10⁵ cells/mL in fresh medium.
- Treat cells with the desired concentration of **EPZ0025654** (e.g., 100 nM to 1 μ M) or an equivalent volume of DMSO for the vehicle control.
- Incubate the cells for the desired time period (e.g., 4 to 6 days) to allow for sufficient reduction in H3K79 methylation.
- Monitor cell viability and count cells daily.



• Harvest approximately 10-20 million cells per ChIP reaction.

Part 2: Chromatin Immunoprecipitation (ChIP)

Materials:

- 1% Formaldehyde in PBS
- Glycine (1.25 M)
- Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol,
 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)
- Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors)
- Sonication apparatus (e.g., Bioruptor)
- ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
- Antibody against H3K79me2 (ensure it is ChIP-grade)
- IgG control antibody
- Protein A/G magnetic beads
- Wash Buffers (Low Salt, High Salt, LiCl)
- Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
- 5 M NaCl
- RNase A
- Proteinase K
- DNA purification kit



Procedure:

- Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
- Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Lysis: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Incubate on ice for 10 minutes.
- Nuclear Lysis: Pellet nuclei, resuspend in Nuclear Lysis Buffer, and incubate on ice for 10 minutes.
- Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
- Immunoprecipitation:
 - Clarify the sheared chromatin by centrifugation.
 - Dilute the chromatin with ChIP Dilution Buffer.
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or IgG control overnight at 4°C with rotation.
 - Add Protein A/G beads and incubate for another 2-4 hours to capture the antibodychromatin complexes.
- Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer,
 LiCl Wash Buffer, and TE Buffer to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer.
 Reverse the cross-links by adding NaCl and incubating at 65°C overnight.



 DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

Part 3: Library Preparation and Sequencing

Materials:

- DNA library preparation kit for Illumina sequencing (e.g., NEBNext Ultra II DNA Library Prep Kit)
- Agencourt AMPure XP beads
- · Qubit dsDNA HS Assay Kit
- Bioanalyzer or equivalent for library quality control

Procedure:

- Quantify the purified ChIP DNA using a Qubit fluorometer.
- Prepare the sequencing library following the manufacturer's protocol. This typically involves end-repair, A-tailing, and adapter ligation.
- Perform size selection using AMPure XP beads to select for fragments in the desired size range.
- Amplify the library by PCR. The number of cycles should be minimized to avoid amplification bias.
- Purify the amplified library using AMPure XP beads.
- Assess the quality and quantity of the library using a Bioanalyzer and Qubit.
- Sequence the library on an Illumina platform (e.g., NovaSeq, HiSeq) to a sufficient depth (e.g., 20-30 million reads per sample).

Part 4: Bioinformatic Analysis

Workflow:



- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human) using an aligner such as BWA or Bowtie2.
- Peak Calling: Identify regions of enrichment (peaks) in the EPZ0025654-treated and vehicle-treated samples relative to their respective input controls using a peak caller like MACS2.
- Differential Binding Analysis: Compare the peak profiles between the **EPZ0025654**-treated and vehicle-treated samples to identify regions with significantly reduced H3K79me2 enrichment. Tools like DiffBind or MAnorm can be used for this purpose.
- Data Visualization: Visualize the ChIP-seq signal at specific gene loci using a genome browser like the UCSC Genome Browser or IGV. Generate heatmaps and metaplots to visualize global changes in H3K79me2 levels around genomic features like transcription start sites (TSS).
- Functional Annotation: Associate the differentially bound regions with nearby genes and perform gene ontology (GO) and pathway analysis to understand the biological processes affected by EPZ0025654 treatment.

Data Presentation

Quantitative data from ChIP-seq experiments with **EPZ0025654** can be summarized to show the reduction in H3K79me2 levels at specific gene loci or across the genome.

Table 1: Effect of EPZ-5676 on H3K79me2 Levels in MLL-rearranged Leukemia Cells



Cell Line	Treatmen t	Concentr ation	Duration	Target Genes with Reduced H3K79me 2	Fold Change in H3K79me 2 Signal (log2) at Target Gene Promoter s	Referenc e
MOLM-13	EPZ-5676	1 μΜ	6 days	HOXA9, MEIS1	-2.5 to -3.0	[1]
RS4;11	EPZ-5676	1 μΜ	6 days	HOXA9, MEIS1	-2.0 to -2.8	[1]
SEM	EPZ-5676	500 nM	7 days	MLL-AF4 target genes	Significant reduction observed	[2]
Jurkat	EPZ-5676	0-100% treated cells	4 days	Global reduction	Dose- dependent decrease	[3]

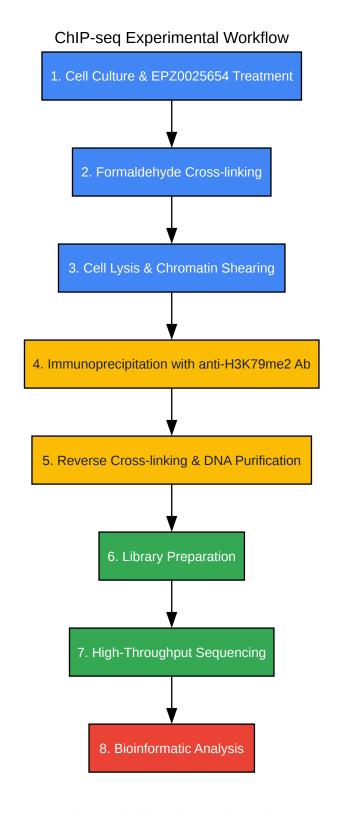
Table 2: Publicly Available ChIP-seq Datasets for **EPZ0025654** Treatment



GEO Accession	Cell Line	Treatment	Histone Mark	Description
GSE60104	Jurkat	EPZ-5676	H3K79me2	Spike-in controlled ChIP- seq to quantify global changes in H3K79me2.[3]
GSE117864	SEM (MLL-AF4)	EPZ-5676	H3K79me2/3, H3K27ac	Investigates the role of H3K79 methylation at enhancer elements.[2]

Mandatory Visualization Experimental Workflow for ChIP-seq Analysis





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Caption: ChIP-seq Experimental Workflow.



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